

A Comparative Guide to the Accuracy of Formyl Radical Thermodynamic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formyl radical*

Cat. No.: *B1212396*

[Get Quote](#)

The **formyl radical** (HCO) is a crucial intermediate in combustion and atmospheric chemistry. [1][2] Its thermodynamic properties are fundamental inputs for kinetic modeling of these complex systems. However, discrepancies in reported values from various experimental and theoretical methods necessitate a careful assessment of their accuracy. This guide provides a comparative analysis of the available thermodynamic data for the **formyl radical**, details the methodologies used for their determination, and offers a workflow for data accuracy assessment.

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic properties of the **formyl radical** from various sources, including the extensively referenced NIST-JANAF thermochemical tables and prominent computational chemistry studies.

Thermodynamic Property	Value	Method	Source
Standard Enthalpy of Formation (ΔfH°_{298})	10.40 kcal/mol (43.51 kJ/mol)	Review / Evaluation	Chase, 1998 (NIST WebBook) [3] [4]
10 ± 1 kcal/mol (42 ± 4 kJ/mol)	Kinetic Methods Review	Tsang, 1996 (NIST WebBook) [3] [4]	
-0.3 ± 3 kcal/mol	Electron Impact / Appearance Potential	Walsh, R. (cited in [5])	
11.2 kcal/mol	Aldehyde Photolysis	Calvert, J. G. (cited in [5])	
10.2 kcal/mol	G2(MP2,SVP) ab initio	Viskolcz, B. et al. [6]	
10.4 kcal/mol	CBS-4 ab initio	Viskolcz, B. et al. [6]	
Standard Entropy (S°_{298})	53.693 cal/mol·K (224.65 J/mol·K)	Review / Evaluation	Chase, 1998 (NIST WebBook) [4]
Standard Gibbs Free Energy of Formation (ΔfG°_{298})	Calculated Value: 8.6 kcal/mol (36.0 kJ/mol)	Derived from ΔH° and S°	-
Heat Capacity (Cp) at 298.15 K	8.41 cal/mol·K (35.19 J/mol·K)	Shomate Equation Fit to Evaluated Data	Chase, 1998 (NIST WebBook) [3]

Note: The Gibbs Free Energy of Formation was calculated using the formula $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$, with ΔS° calculated from the standard entropies of the elements in their reference states (H₂(g), O₂(g), C(graphite))).

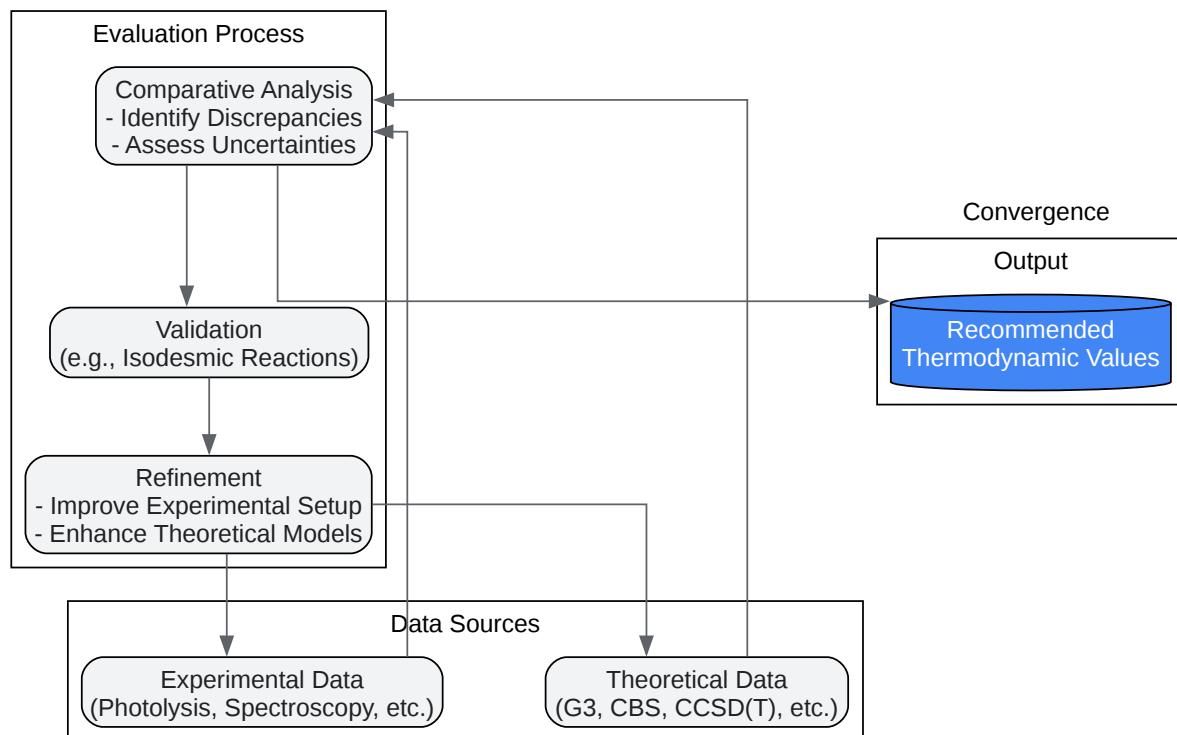
Methodologies for Determining Thermodynamic Data

The accuracy of thermodynamic data is intrinsically linked to the method of its determination. Both experimental and theoretical approaches have been employed, each with its own set of advantages and limitations.

Experimental Protocols

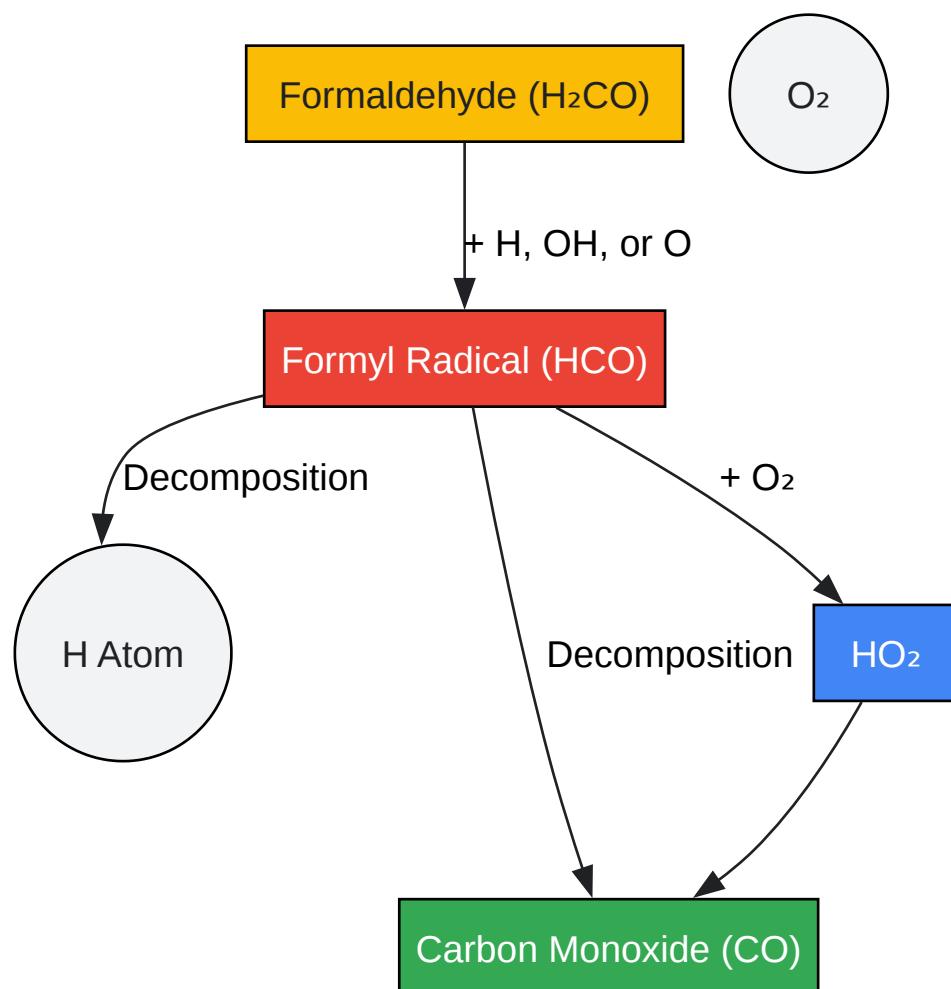
- Photolysis Studies: Early determinations of the heat of formation of HCO involved the photolysis of aldehydes.[\[5\]](#) By studying the energy required to break the R-CHO bond and measuring the appearance of the **formyl radical**, researchers could deduce its enthalpy of formation. The primary challenge in these methods is accurately accounting for any excess energy imparted to the fragments.[\[5\]](#)
- Electron Impact Mass Spectrometry: This technique involves bombarding a precursor molecule (e.g., formaldehyde or acetaldehyde) with electrons of increasing energy. The minimum energy required to produce the formyl cation (HCO^+) is the appearance potential. Combining this value with the ionization energy of the HCO radical and the known heats of formation of the precursor and other fragments allows for the calculation of $\Delta fH^\circ(\text{HCO})$.[\[5\]](#)
- Laser Photolysis with Transient Absorption Spectroscopy: Modern kinetic studies often employ pulsed laser photolysis to generate the **formyl radical** from a precursor like glyoxal. [\[7\]](#)[\[8\]](#) The subsequent decay or reaction of the radical is monitored using time-resolved spectroscopy, such as cavity ring-down spectrometry (CRDS). While primarily used for kinetics, spectroscopic data can provide information on molecular properties that are essential for calculating thermodynamic functions.[\[1\]](#)

Theoretical Protocols


- Ab Initio Computational Chemistry: High-level quantum chemical calculations are now a primary source for thermochemical data. Methods like the Gaussian-n (Gn) theories (e.g., G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-4) are designed to yield high-accuracy energies.[\[6\]](#)[\[9\]](#)
 - General Workflow:
 1. Geometry Optimization: The molecular structure of the radical is optimized to find its lowest energy conformation, typically using a method like B3LYP or MP2.[\[10\]](#)
 2. Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to provide data for the calculation of entropy and heat capacity.[\[10\]](#)

3. Single-Point Energy Calculation: A series of high-level energy calculations are performed with large basis sets to approximate the exact electronic energy.[11]
4. Empirical Corrections: Methods like G3 and CBS include empirical correction terms to account for remaining deficiencies in the calculations, improving the final accuracy.[12]

- Isodesmic Reactions: To improve the accuracy of calculated heats of formation, isodesmic or homodesmotic reaction schemes are often used.[6][9] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of errors in the quantum chemical calculations, leading to more reliable enthalpy of formation values for the target species.[9]


Visualizing Data Assessment and Chemical Pathways

Diagrams are essential for visualizing complex workflows and reaction mechanisms. The following visualizations, created using the DOT language, illustrate the process of assessing thermodynamic data accuracy and a key reaction pathway for the **formyl radical**.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing and refining **formyl radical** thermodynamic data.

[Click to download full resolution via product page](#)

Caption: Key formation and reaction pathways of the **formyl radical** in combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formyl radical [webbook.nist.gov]

- 4. Formyl radical [webbook.nist.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental and Theoretical Investigation of Reactions of Formyl (HCO) Radicals in the Gas Phase: (I) Kinetics of HCO Radicals with Ethyl Formate and Ethyl Acetate in Tropospherically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 11. Theoretical Study of Radical–Molecule Reactions with Negative Activation Energies in Combustion: Hydroxyl Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Accuracy of Formyl Radical Thermodynamic Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212396#assessing-the-accuracy-of-formyl-radical-thermodynamic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com